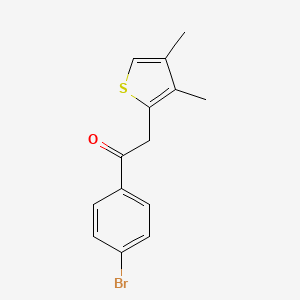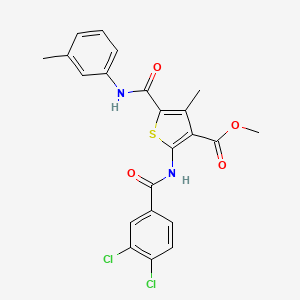
4-Cyclopropyl-2-(pentafluoroethyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-2-(pentafluoroethyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C10H7F5N2O2 It is a pyrimidine derivative, characterized by the presence of a cyclopropyl group and a pentafluoroethyl group attached to the pyrimidine ring
Vorbereitungsmethoden
The synthesis of 4-Cyclopropyl-2-(pentafluoroethyl)pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of chemically differentiated fragments . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound .
Analyse Chemischer Reaktionen
4-Cyclopropyl-2-(pentafluoroethyl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-2-(pentafluoroethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-2-(pentafluoroethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Cyclopropyl-2-(pentafluoroethyl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid: This compound has a trifluoromethyl group instead of a pentafluoroethyl group, which can lead to differences in chemical reactivity and biological activity.
4-Cyclopropyl-2-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid: This compound is structurally similar but may have different physical and chemical properties due to the presence of the pentafluoroethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
914201-14-2 |
|---|---|
Molekularformel |
C10H7F5N2O2 |
Molekulargewicht |
282.17 g/mol |
IUPAC-Name |
4-cyclopropyl-2-(1,1,2,2,2-pentafluoroethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H7F5N2O2/c11-9(12,10(13,14)15)8-16-3-5(7(18)19)6(17-8)4-1-2-4/h3-4H,1-2H2,(H,18,19) |
InChI-Schlüssel |
DKBMJRFEEPANGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=NC=C2C(=O)O)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7,14-Trihydroxy-13-(3,4,5-trihydroxyoxan-2-yl)oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12064756.png)




![9-(Trifluoromethyl)-11H-benzo[a]carbazole](/img/structure/B12064785.png)




![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)


